Sodium methacrylate

Übersicht

Beschreibung

Sodium methacrylate is a sodium salt of methacrylic acid. It is a white, crystalline powder that is soluble in water. This compound is widely used in various industrial applications due to its ability to form polymers and copolymers, which are essential in the production of plastics, adhesives, and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where methacrylic acid is slowly added to a sodium hydroxide solution under constant stirring. The reaction is exothermic and should be controlled to prevent overheating. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions to ensure high purity and yield. The industrial production may also involve additional purification steps, such as recrystallization, to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.

Polymerization: this compound can polymerize to form poly(this compound), which is used in superabsorbent polymers.

Esterification: It can react with alcohols to form methacrylate esters, which are used in the production of acrylic resins.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Poly(this compound): Used in superabsorbent materials.

Methacrylate esters: Used in acrylic resins and coatings.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Hydrogels for Drug Delivery and Tissue Engineering

Sodium methacrylate is primarily used in the synthesis of hydrogels, which are crucial for drug delivery systems and tissue engineering. These hydrogels can be engineered to respond to environmental stimuli, allowing for controlled release of therapeutic agents.

- Case Study: Injectable Hydrogels

A study demonstrated the preparation of methacrylic anhydride-modified sodium carboxymethyl cellulose hydrogels that can be injected and crosslinked under blue light. These hydrogels showed promising mechanical properties and cytocompatibility, indicating their potential for biomedical applications such as wound healing and drug delivery .

| Property | Value |

|---|---|

| Compressive Strength | Up to 180 kPa |

| Swelling Ratio | Controlled by MA content |

| Cytocompatibility | Good for cell proliferation |

Material Science

Composites and Coatings

This compound is utilized in the development of high-performance composites and coatings. It enhances the mechanical properties and thermal stability of materials.

- Case Study: Natural Rubber Composites

Research has shown that incorporating this compound into natural rubber composites significantly improves their strength, modulus, water resistance, and thermal stability. This enhancement is attributed to the interaction between this compound and cellulose nanofibrils .

| Composite Type | Strength Improvement | Thermal Stability |

|---|---|---|

| Natural Rubber + NaMA | High | Enhanced |

Environmental Monitoring

Sensors for Detection

This compound is also employed in the fabrication of sensors, particularly molecularly imprinted polymers (MIPs) that mimic biological receptors.

- Case Study: QCM Sensors

A combination of this compound-based MIPs with Quartz Crystal Microbalance (QCM) technology has been developed for detecting volatile organic compounds (VOCs). These sensors exhibit high sensitivity due to their ability to form multiple binding sites for target analytes .

| Sensor Type | Detection Limit | Sensitivity |

|---|---|---|

| QCM with MIPs | 54.1 ppm | High |

Polymer Chemistry

Synthesis of Functional Polymers

This compound serves as a monomer in the production of various functional polymers, which are essential in many industrial applications.

- Case Study: Superabsorbent Polymers

Poly(this compound) hydrogels have been extensively studied for their superabsorbent properties, making them suitable for applications such as agriculture (water retention) and hygiene products (diapers) .

| Polymer Type | Absorption Capacity | Application |

|---|---|---|

| Poly(this compound) | High (>1000 times its weight) | Agriculture, Hygiene |

Wirkmechanismus

The primary mechanism of action of sodium methacrylate involves its ability to polymerize and form cross-linked networks. This property is exploited in the production of hydrogels and superabsorbent materials. The polymerization process involves the formation of covalent bonds between methacrylate units, resulting in a three-dimensional network that can absorb and retain large amounts of water.

Vergleich Mit ähnlichen Verbindungen

Sodium methacrylate is often compared with other methacrylate and acrylate compounds, such as:

Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent plastic.

Ethyl methacrylate: Used in the production of various acrylic resins.

Sodium acrylate: Similar to this compound but derived from acrylic acid, used in superabsorbent polymers.

Uniqueness: this compound is unique due to its specific polymerization properties and its ability to form hydrogels with high water absorption capacity. This makes it particularly valuable in applications requiring superabsorbent materials.

Biologische Aktivität

Sodium methacrylate (SMA) is a sodium salt of methacrylic acid, widely utilized in various biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, biocompatibility, and applications in drug delivery and tissue engineering.

This compound is synthesized through the neutralization of methacrylic acid with sodium hydroxide. The resulting compound is a white powder that is soluble in water, which facilitates its use in various formulations. Its chemical structure allows for polymerization, leading to the creation of hydrogels and other polymeric materials that have significant biological implications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The following table summarizes key findings from research on the antibacterial efficacy of SMA:

These studies indicate that this compound exhibits promising antibacterial activity, particularly against oral pathogens like Streptococcus mutans, which is implicated in dental caries. The ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in dental materials and coatings.

Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been assessed through various in vitro studies. For instance, research involving fibroblast cell lines demonstrated that SMA did not significantly reduce cell viability at concentrations up to 10 μg/mL, indicating a favorable safety profile for biomedical applications . However, at higher concentrations (20 μg/mL), a notable decrease in cell viability was observed, emphasizing the importance of dosage in therapeutic contexts.

Applications in Biomedical Engineering

This compound's unique properties make it suitable for several applications:

- Hydrogels : SMA is frequently used to create hydrogels that can encapsulate drugs or cells. These hydrogels can respond to environmental stimuli, making them ideal for controlled drug delivery systems .

- Tissue Engineering : The incorporation of SMA into scaffold materials enhances their mechanical properties and biocompatibility. Studies have shown that scaffolds made with SMA support cell adhesion and proliferation, crucial for tissue regeneration .

- Nanoparticles : SMA has been used as a stabilizing agent in the synthesis of nanoparticles for targeted drug delivery. Research indicates that nanoparticles anchored with SMA exhibit improved stability and controlled release profiles .

Case Studies

- This compound in Drug Delivery Systems : A study demonstrated the effectiveness of SMA-based hydrogels in delivering anticancer drugs. The hydrogels showed controlled release profiles and enhanced therapeutic efficacy compared to traditional delivery methods .

- Antibacterial Coatings : Another case involved the application of SMA in creating antibacterial coatings for medical devices. These coatings effectively reduced bacterial adhesion and biofilm formation on surfaces, thereby decreasing the risk of infections associated with implants .

Eigenschaften

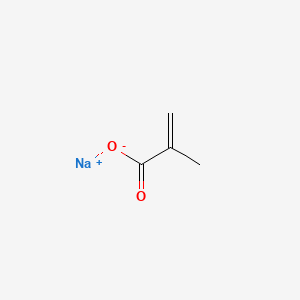

IUPAC Name |

sodium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHXMAHPHADTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent), 25087-26-7 (Parent) | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044823 | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline] | |

| Record name | Sodium methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5536-61-8, 25086-62-8, 54193-36-1 | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.